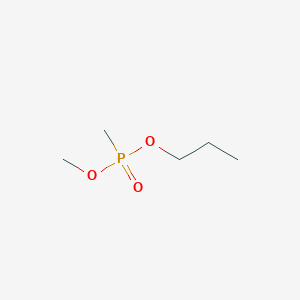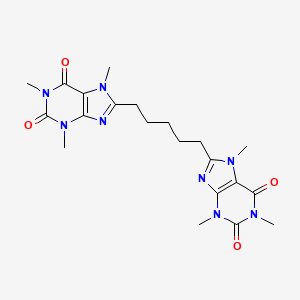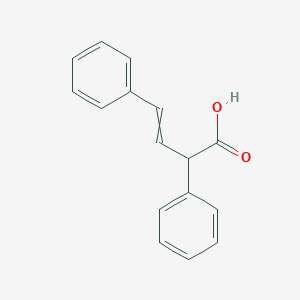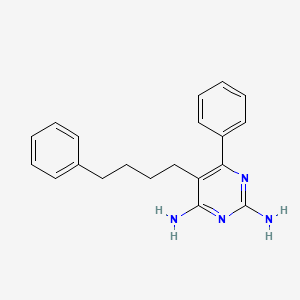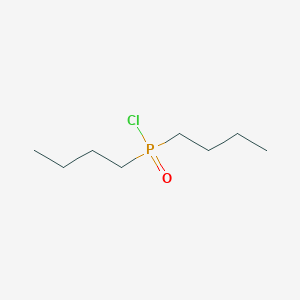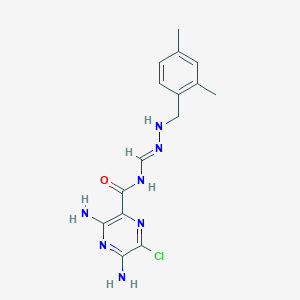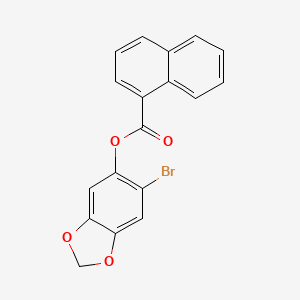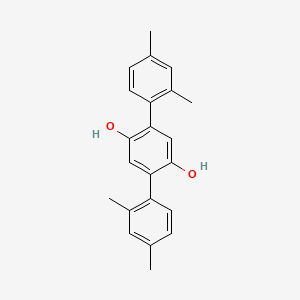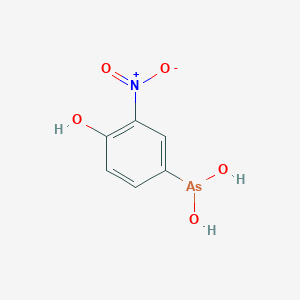
1-Methoxy-4-(2-methoxyethoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(2-methoxyethoxymethyl)benzene is an organic compound belonging to the class of aromatic ethers It is characterized by a benzene ring substituted with a methoxy group and a 2-methoxyethoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(2-methoxyethoxymethyl)benzene typically involves the alkylation of 1-methoxy-4-methylbenzene with 2-methoxyethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-(2-methoxyethoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-methoxy-4-(2-methoxyethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 1-methoxy-4-(2-methoxyethoxy)benzaldehyde or 1-methoxy-4-(2-methoxyethoxy)benzoic acid.
Reduction: Formation of 1-methoxy-4-(2-methoxyethyl)benzene.
Substitution: Formation of various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-4-(2-methoxyethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(2-methoxyethoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy and 2-methoxyethoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-Methoxy-4-methylbenzene: Lacks the 2-methoxyethoxymethyl group, resulting in different chemical properties and reactivity.
1-Methoxy-4-(2-ethoxyethoxymethyl)benzene: Similar structure but with an ethoxy group instead of a methoxy group, leading to variations in physical and chemical properties.
1-Methoxy-4-(2-methoxyethyl)benzene: Lacks the additional oxygen atom in the side chain, affecting its reactivity and applications.
Uniqueness: 1-Methoxy-4-(2-methoxyethoxymethyl)benzene is unique due to the presence of both methoxy and 2-methoxyethoxymethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets.
Propiedades
Número CAS |
5424-49-7 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
1-methoxy-4-(2-methoxyethoxymethyl)benzene |
InChI |
InChI=1S/C11H16O3/c1-12-7-8-14-9-10-3-5-11(13-2)6-4-10/h3-6H,7-9H2,1-2H3 |
Clave InChI |
QYUFTZYQGYZIIJ-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


